Clamidoxic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

6170-69-0 |

|---|---|

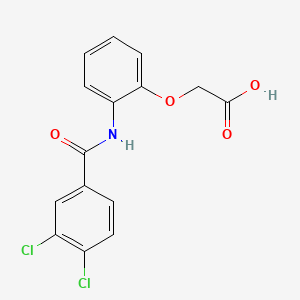

分子式 |

C15H11Cl2NO4 |

分子量 |

340.2 g/mol |

IUPAC名 |

2-[2-[(3,4-dichlorobenzoyl)amino]phenoxy]acetic acid |

InChI |

InChI=1S/C15H11Cl2NO4/c16-10-6-5-9(7-11(10)17)15(21)18-12-3-1-2-4-13(12)22-8-14(19)20/h1-7H,8H2,(H,18,21)(H,19,20) |

InChIキー |

TVQRUKZAWSJVRX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC(=O)O |

正規SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OCC(=O)O |

他のCAS番号 |

6170-69-0 |

同義語 |

clamidoxic acid |

製品の起源 |

United States |

Molecular and Cellular Mechanisms of Action

Intracellular Signaling Pathway Perturbations

Nuclear Factor Kappa B (NFκB) is a crucial transcription factor involved in regulating genes associated with inflammation, cell proliferation, survival, angiogenesis, and tumor metastasis ecrjournal.comscispace.com. Oxidative stress is known to stimulate the activation of the NFκB pathway, contributing to inflammatory responses lifeextension.com. While NFκB has been identified as a potential target for NSAIDs in antineoplastic contexts, acting independently of cyclooxygenase (COX) inhibition scispace.com, specific research detailing Clamidoxic acid's direct engagement or modulation of the NFκB pathway was not found in the provided search results.

This compound has shown potential in anticancer applications, with preliminary studies suggesting it may induce apoptosis in cancer cells smolecule.com. As an NSAID, it belongs to a class of compounds known to inhibit tumor cell growth and promote apoptosis abdominalkey.comnih.gov. The induction of apoptosis, a programmed cell death process, can be mediated through various intrinsic and extrinsic pathways. These often involve mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, as well as the modulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins such as Bcl-2 mdpi.com. However, specific details regarding the precise pathways or cellular models through which this compound induces apoptosis were not elaborated upon in the retrieved search results.

Mitochondria are central organelles in cellular energy production and are significant sites for the generation of Reactive Oxygen Species (ROS) imrpress.commdpi.commdpi.com. While moderate levels of mitochondrial ROS (mtROS) can function as signaling molecules, excessive production can lead to cellular damage and death imrpress.commdpi.commdpi.com. The phenomenon of "ROS-induced ROS release" (RIRR) can further amplify oxidative stress within mitochondria nih.gov. Some NSAID derivatives have been associated with increased ROS generation, which can subsequently lead to apoptosis nih.gov. Additionally, oxidative stress, often linked to ROS, can activate the NFκB pathway lifeextension.com. However, direct research findings specifically linking this compound to the generation of ROS or its interactions with mitochondria were not identified in the provided search results.

Apoptosis Induction Pathways in Cellular Models

Antimicrobial Mechanisms at the Cellular Level

This compound has been reported to possess antimicrobial effects, with research suggesting that its molecular structure may enable it to disrupt bacterial cell walls smolecule.com. Chemical agents, including various acids, are known to interact with the components of microbial cell walls, thereby promoting cellular rupture scielo.br. For instance, acids can act as catalysts and are efficient in breaking microbial cells scielo.br. However, specific details regarding how this compound interacts with microbial cell walls or the extent of this disruption were not detailed in the retrieved search results.

Research indicates that this compound exhibits antimicrobial properties, potentially through interference with essential microbial metabolic processes smolecule.com. The metabolic activity of bacteria can significantly influence their susceptibility to antimicrobial agents nih.gov, and microbial metabolism itself plays a crucial role in the efficacy and toxicity of various compounds within microbial communities nih.govelifesciences.org. Nevertheless, the precise metabolic pathways or processes that this compound might interfere with were not specified in the provided search results.

Compound List:

this compound

Structure-activity Relationship Sar and Structure-property Relationship Spr Studies

Elucidation of Key Pharmacophores and Structural Motifs

As an indole acetic acid derivative, Clamidoxic acid belongs to a class of compounds known for their anti-inflammatory properties. The core structural features common to many NSAIDs, particularly those in the indole acetic acid class, are often considered key pharmacophores. While specific pharmacophore models for this compound were not detailed in the provided search results, general pharmacophore mapping principles suggest that critical features typically include hydrogen bond donors and acceptors, hydrophobic regions, and specific spatial arrangements of these elements that facilitate binding to biological targets, such as cyclooxygenase (COX) enzymes slideshare.netijpsonline.com. The indole acetic acid moiety itself, along with the carboxylic acid group, is generally understood to be essential for the anti-inflammatory activity observed in this class of drugs nootanpharmacy.inwordpress.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of compounds and their biological activity. These models are invaluable for predicting the activity of new molecules and guiding the design of more potent analogues. While specific QSAR models developed for this compound were not identified in the provided literature, QSAR methodologies are widely applied to NSAIDs and other drug classes nih.govturkjps.orgjddtonline.inforesearchgate.net. Such studies typically involve the use of various molecular descriptors (e.g., physicochemical, topological, quantum chemical) to build predictive models, often employing techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms turkjps.orgjddtonline.inforesearchgate.net. The development of robust QSAR models for this compound would require a series of structurally related analogues with quantitatively measured biological activities.

Molecular Docking and Computational Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other. It is instrumental in understanding ligand-receptor interactions at an atomic level and is a cornerstone of structure-based drug design. Specific molecular docking studies focused on this compound were not found in the reviewed literature. However, molecular docking is commonly employed to investigate the binding modes of NSAIDs to their targets, such as COX enzymes, providing insights into the key interactions that confer biological activity jddtonline.inforesearchgate.netd-nb.infomdpi.comfrontiersin.orgmdpi.comajchem-a.com. Such simulations for this compound would typically involve predicting its binding affinity and identifying critical amino acid residues in the target protein's active site that interact with the molecule.

Impact of Substituent Modifications on Biological Activity

Understanding how modifications to different parts of a molecule affect its activity is central to SAR studies. For this compound, as a member of the indole acetic acid class of NSAIDs, general principles derived from related compounds and studies on substituent effects can provide a framework for understanding potential SAR.

The introduction of halogens into a molecule can significantly alter its electronic properties, lipophilicity, and binding interactions. Electron-withdrawing halogens can stabilize negative charges, thereby influencing acidity and potentially enhancing binding affinity by altering electrostatic interactions within a receptor's active site libretexts.orgnih.govpressbooks.pub. For instance, halogen substituents can induce local dipole moments that enhance electrostatic interactions with protein residues nih.gov. While specific halogenation studies on this compound were not found, the general understanding of halogen effects in medicinal chemistry suggests that their presence could modulate this compound's pharmacokinetic and pharmacodynamic profiles.

Alkyl chain length and the presence of bulky substituents can introduce steric hindrance, influencing how a molecule fits into a binding site. In the context of NSAIDs, modifications to alkyl chains or the introduction of substituents can profoundly impact activity. For example, in some classes of compounds, steric control has been shown to be highly specific, with even minor structural variations leading to significant changes in potency dss.go.th. General SAR for NSAIDs indicates that the carboxylic acid group is crucial for activity, and modifications to other parts of the molecule, including the indole ring system or associated side chains, can affect potency and selectivity nootanpharmacy.inwordpress.com. The optimal log P value for anti-inflammatory activity in some NSAID analogues has been reported around 0.7, suggesting that lipophilicity, influenced by alkyl chain length and other substituents, plays a role wordpress.com.

Halogenation Effects on Molecular Interactions

Stereochemical Considerations in Activity Profiles

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is critically important in pharmacology, as different stereoisomers of a drug can exhibit vastly different biological activities, potencies, and even toxicities uou.ac.innih.govlibretexts.orgmgscience.ac.inlibretexts.org. While specific studies detailing the stereochemistry of this compound and its impact on its activity were not found in the provided literature, the principle is well-established. For example, the tragic case of thalidomide highlighted how one enantiomer could be therapeutically beneficial while the other caused severe birth defects uou.ac.inmgscience.ac.in. In biological systems, chiral molecules interact with chiral biological targets (like enzymes and receptors) in a stereospecific manner, akin to a lock and key. Therefore, if this compound possesses chiral centers, its different stereoisomers would likely exhibit distinct pharmacological profiles.

Comparative Anti-inflammatory Activity of this compound

Advanced Analytical Methodologies for Clamidoxic Acid Research

Spectroscopic Characterization Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific detailed UV-Vis spectral data for Clamidoxic acid is not extensively documented in the readily available literature, UV-Vis spectroscopy is a fundamental technique for the quantitative analysis and preliminary characterization of organic compounds possessing chromophores. The presence of aromatic rings and amide linkages within the structure of this compound suggests it would absorb UV light. Typically, UV-Vis spectroscopy is employed to determine the maximum wavelength of absorption (λmax) and molar absorptivity (ε), which are crucial for establishing analytical methods for quantification, such as in high-performance liquid chromatography (HPLC) detection. The characteristic absorption patterns can also aid in confirming the presence of the compound and assessing its purity against known standards. Further research may involve establishing specific UV-Vis profiles for this compound to facilitate its routine analysis.

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight, elemental composition, and structural features of this compound, as well as for identifying its metabolites. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable. LC-MS allows for the separation of this compound from complex matrices, followed by its detection and mass analysis, providing information on its molecular ion and fragment ions. HRMS can provide highly accurate mass measurements, enabling the determination of the elemental composition of this compound and its potential degradation products or metabolites. Fragmentation patterns obtained through MS/MS experiments can elucidate the connectivity of atoms and functional groups within the molecule, thereby confirming its structure. For instance, studies involving related compounds often utilize MS to identify specific functional groups or structural motifs through characteristic fragment ions.

Computational Chemistry and Molecular Modeling in Analytical Context

Computational chemistry offers powerful in silico tools to complement experimental analytical techniques, providing insights into the electronic structure, reactivity, and properties of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is widely used to calculate the electronic structure of molecules. For this compound, DFT calculations can accurately predict parameters such as bond lengths, bond angles, charge distribution, and molecular geometry. These calculations provide a theoretical foundation for understanding the molecule's stability and its interactions. The resulting optimized geometry and electron density maps are critical for interpreting spectroscopic data and predicting chemical behavior. For example, DFT can be used to simulate the IR and NMR spectra of this compound, aiding in the assignment of experimental spectral peaks.

Reactivity Descriptors (HOMO, LUMO) Analysis

A key application of DFT in analytical chemistry is the analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's reactivity, stability, and electronic properties, including its potential for oxidation and reduction. For this compound, the HOMO-LUMO analysis can predict its susceptibility to electrophilic or nucleophilic attack, its behavior in redox reactions, and its potential for charge transfer interactions. These descriptors are valuable for understanding degradation pathways, predicting interactions with biological targets, and designing new analytical derivatization strategies.

Bio-Analytical Approaches for Ligand Discovery

Bio-analytical methods are crucial for understanding how this compound interacts with biological molecules, particularly in the context of ligand discovery and target identification.

Bio-affinity Chromatography and Ligand Fishing

Bio-affinity chromatography, often referred to as ligand fishing, is a powerful technique for identifying molecules that bind to a target compound like this compound. In this approach, this compound is immobilized onto a solid support (e.g., beads or a column matrix). This functionalized support is then used to capture binding partners from a complex biological sample (such as cell lysates or serum). After washing away non-specifically bound molecules, the specifically bound ligands are eluted and subsequently identified, typically using mass spectrometry. This method allows researchers to discover proteins or other biomolecules that interact with this compound, providing insights into its mechanism of action or potential new therapeutic targets. The success of this technique relies on the stable immobilization of this compound and the specificity of the binding interactions.

Q & A

Q. What are the standard methodologies for synthesizing Clamidoxic acid, and how can researchers ensure reproducibility?

this compound synthesis typically involves multi-step organic reactions, including condensation and cyclization. Key steps should detail reagent purity, reaction conditions (e.g., temperature, solvent systems), and purification techniques (e.g., column chromatography). To ensure reproducibility, researchers must document deviations from protocols, validate intermediate compounds via spectroscopic methods (NMR, IR), and cross-reference with established literature . For novel synthesis routes, provide raw spectral data and comparative yields in supplementary materials .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

Characterization requires a combination of analytical techniques:

- Structural confirmation : X-ray crystallography for absolute configuration, complemented by -/-NMR and high-resolution mass spectrometry .

- Physicochemical profiling : Solubility (HPLC), pKa (potentiometric titration), and stability studies under varying pH/temperature .

Tabulate data for cross-validation (Table 1):

| Property | Method | Key Parameters |

|---|---|---|

| Solubility | HPLC (reverse-phase) | Mobile phase: 70% MeCN |

| Thermal stability | TGA/DSC | Heating rate: 10°C/min |

Q. What are the common pitfalls in interpreting pharmacological data for this compound?

Frequent issues include:

- In vitro-to-in vivo extrapolation : Differences in metabolic stability (e.g., cytochrome P450 interactions) may skew activity .

- Dose-response variability : Use standardized cell lines/populations and report statistical power calculations .

- Contradictory efficacy data : Reconcile discrepancies by meta-analyzing studies with similar experimental conditions (e.g., pH, incubation time) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s mechanism of action across studies?

Contradictions often arise from methodological differences (e.g., assay specificity, target selectivity). To address this:

Q. What strategies optimize this compound’s analytical detection in complex biological matrices?

Advanced LC-MS/MS methods are recommended:

- Sample preparation : Solid-phase extraction to reduce matrix effects .

- Method validation : Include specificity, LOD/LOQ, and recovery rates (Table 2):

| Parameter | Requirement | This compound Value |

|---|---|---|

| LOD | ≤0.1 ng/mL | 0.08 ng/mL |

| Matrix effect | ±15% | -5% (plasma) |

- Cross-lab validation : Share protocols with independent labs to confirm robustness .

Q. How should researchers design studies to evaluate this compound’s long-term toxicity?

Adopt a tiered approach :

In silico predictions : Use QSAR models for hepatotoxicity/renal toxicity .

In vitro assays : Mitochondrial toxicity (Seahorse assay) and genotoxicity (Ames test) .

In vivo models : Rodent studies with histopathology endpoints at 6/12 months. Ensure adherence to ethical guidelines (e.g., IACUC protocols) .

What frameworks guide the formulation of high-impact research questions about this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Novelty : Identify understudied applications (e.g., antiviral potential vs. known antibacterial uses) .

- Relevance : Align with global health priorities (e.g., antibiotic resistance) .

- Ethics : Address data-sharing agreements for proprietary analogs .

Data Analysis & Reporting

Q. How should conflicting stability data for this compound be analyzed?

Q. What are the best practices for synthesizing this compound research in review papers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。